3,5-Difluoro-4-nitrophenylacetonitrile
Overview
Description
3,5-Difluoro-4-nitrophenylacetonitrile is an organic compound with the molecular formula C8H4F2N2O2 It is characterized by the presence of two fluorine atoms and a nitro group attached to a benzene ring, along with an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-nitrophenylacetonitrile typically involves the nitration of 3,5-difluorobenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-nitrophenylacetonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The acetonitrile group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 3,5-Difluoro-4-aminophenylacetonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3,5-Difluoro-4-nitrobenzoic acid.
Scientific Research Applications
3,5-Difluoro-4-nitrophenylacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-nitrophenylacetonitrile depends on its chemical reactivity. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties, affecting its interactions with other molecules. The acetonitrile group can act as a nucleophile or electrophile in various reactions, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-4-nitrobenzonitrile: Similar structure but lacks the acetonitrile group.
3,5-Difluoro-4-aminophenylacetonitrile: Reduction product of 3,5-Difluoro-4-nitrophenylacetonitrile.
3,5-Difluoro-4-nitrobenzoic acid: Oxidation product of this compound.
Uniqueness
This compound is unique due to the presence of both fluorine atoms and a nitro group on the benzene ring, along with an acetonitrile group. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Properties
IUPAC Name |
2-(3,5-difluoro-4-nitrophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2O2/c9-6-3-5(1-2-11)4-7(10)8(6)12(13)14/h3-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHMSUSDGPCQBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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